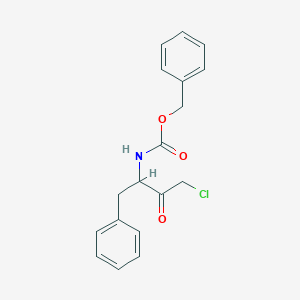

N(alpha)-Benzyloxycarbonylphenylalanylchloromethane

Description

Properties

IUPAC Name |

benzyl N-(4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHLRJGDELITAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26049-98-9, 26049-94-5 | |

| Record name | Carbamic acid, benzyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, benzyl ester, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 26049-98-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Phenylalanine

The initial step involves the protection of the amino group of L-phenylalanine with the benzyloxycarbonyl group, commonly achieved by reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO3 or Na2CO3 in aqueous-organic solvent mixtures). This step yields N(alpha)-benzyloxycarbonylphenylalanine, which is stable and suitable for further transformations.

Formation of Chloromethyl Ketone

The critical transformation to introduce the chloromethyl ketone moiety at the carboxyl terminus can be performed by several methods:

Phosgene or Phosgene Equivalent Treatment: The N-Cbz-phenylalanine is first converted to its corresponding acid chloride using phosgene or triphosgene under controlled conditions. The acid chloride intermediate is then reacted with chloromethyl reagents or directly transformed into the chloromethyl ketone by reaction with chloromethyl reagents or via halogenation of the corresponding methyl ketone intermediate.

Halogenation of Methyl Ketone Derivatives: Another approach involves first converting N-Cbz-phenylalanine to the corresponding methyl ketone derivative (e.g., via activation and reaction with diazomethane or other methylating agents), followed by selective chlorination at the alpha position to yield the chloromethyl ketone.

Direct Chloromethylation: Some procedures use chloromethyl ketone reagents to acylate the N-Cbz-phenylalanine or its derivatives directly, under mild conditions to avoid racemization or side reactions.

Representative Synthetic Route (Literature-Based)

A well-documented synthesis involves:

Synthesis of N-Cbz-phenylalanine: L-phenylalanine is reacted with benzyl chloroformate in a biphasic system (aqueous base and organic solvent) to afford N-Cbz-phenylalanine.

Conversion to Acid Chloride: The protected amino acid is treated with phosgene or triphosgene in an inert solvent (e.g., dichloromethane) at low temperature to generate the acid chloride intermediate.

Formation of Chloromethyl Ketone: The acid chloride intermediate is reacted with chloromethyl lithium or chloromethyl magnesium reagents, or alternatively with chloromethyl ketone precursors under controlled conditions to yield N(alpha)-Benzyloxycarbonylphenylalanylchloromethane.

Purification: The product is purified by crystallization or chromatographic techniques.

Characterization: The final compound is characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Data Table: Summary of Preparation Parameters

Research Findings and Considerations

The use of phosgene or its safer equivalents (e.g., triphosgene) is common but requires careful handling due to toxicity.

Maintaining the stereochemical integrity of the phenylalanine moiety is critical; mild reaction conditions and low temperatures are preferred to avoid racemization.

Chloromethyl ketones are reactive intermediates and should be handled under inert atmosphere and stored appropriately to prevent decomposition.

Alternative chlorination methods such as using thionyl chloride or other chlorinating agents have been explored but may lead to side reactions.

The benzyloxycarbonyl protecting group is stable under the chloromethyl ketone formation conditions and can be removed later by catalytic hydrogenation if desired.

Recent literature emphasizes greener and safer synthetic routes, including the use of triphosgene and avoiding excess halogenating agents.

Chemical Reactions Analysis

Types of Reactions

N(alpha)-Benzyloxycarbonylphenylalanylchloromethane undergoes several types of chemical reactions, including:

Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions, yielding phenylalanylchloromethane.

Substitution: The chloromethane group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Substitution: Nucleophilic substitution reactions typically require a nucleophile (e.g., an amine) and a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

Major Products

Hydrolysis: Removal of the benzyloxycarbonyl group yields phenylalanylchloromethane.

Substitution: Reaction with an amine nucleophile forms N(alpha)-Benzyloxycarbonylphenylalanylamine derivatives.

Scientific Research Applications

N(alpha)-Benzyloxycarbonylphenylalanylchloromethane has several applications in scientific research:

Enzyme Inhibition Studies: It is used as an inhibitor in studies of proteases and other enzymes, helping to elucidate enzyme mechanisms and active site characteristics.

Protein Chemistry: The compound is employed in the synthesis of peptide-based inhibitors and probes, aiding in the study of protein-protein interactions.

Drug Development: Its derivatives are explored for potential therapeutic applications, particularly in designing enzyme inhibitors for diseases such as cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N(alpha)-Benzyloxycarbonylphenylalanylchloromethane involves its interaction with enzyme active sites. The chloromethane group acts as an electrophile, reacting with nucleophilic residues (e.g., serine or cysteine) in the enzyme’s active site. This covalent modification inhibits the enzyme’s activity, providing insights into enzyme function and potential therapeutic targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Z-Phe-CH2Cl with structurally and functionally analogous protease inhibitors, focusing on specificity, potency, and biochemical stability. Key compounds include:

Z-Phe-Ala-CH2Cl

- Structure : Similar to Z-Phe-CH2Cl but includes an alanine residue adjacent to phenylalanine.

- Target Enzymes : Broader specificity, inhibiting both cathepsin B and L.

- Potency : IC50 for cathepsin B is 2.5 nM, slightly higher than Z-Phe-CH2Cl (IC50 = 1.8 nM) .

- Stability : Less stable in aqueous solutions due to the additional peptide bond.

Z-Phe-Phe-CH2Cl

- Structure : Incorporates a second phenylalanine residue.

- Target Enzymes : High specificity for cathepsin B but weaker activity against cathepsin K.

- Potency : IC50 for cathepsin B is 1.2 nM, marginally better than Z-Phe-CH2Cl.

- Solubility : Reduced solubility in polar solvents compared to Z-Phe-CH2Cl .

E-64 (Epoxide Derivative)

- Structure : Epoxy succinyl peptide lacking the chloromethane group.

- Target Enzymes : Broad-spectrum cysteine protease inhibitor.

- Potency : IC50 for cathepsin B is 5.0 nM, significantly weaker than Z-Phe-CH2Cl.

- Advantage : Irreversible binding without alkylating agents, reducing off-target effects.

Data Table: Comparative Analysis

| Compound Name | Molecular Weight (g/mol) | Target Enzymes | IC50 (nM) | Solubility (Water) | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|---|

| Z-Phe-CH2Cl | 452.9 | Cathepsin B | 1.8 | Moderate | >24 hours |

| Z-Phe-Ala-CH2Cl | 480.1 | Cathepsin B, L | 2.5 | Low | 12 hours |

| Z-Phe-Phe-CH2Cl | 610.2 | Cathepsin B | 1.2 | Very Low | >24 hours |

| E-64 | 357.4 | Broad cysteine proteases | 5.0 | High | >48 hours |

Key Research Findings

- Specificity : Z-Phe-CH2Cl exhibits superior selectivity for cathepsin B over cathepsin L (10-fold difference) compared to Z-Phe-Ala-CH2Cl .

- Therapeutic Potential: Z-Phe-CH2Cl’s stability in physiological conditions makes it more viable for in vivo studies than Z-Phe-Phe-CH2Cl, despite the latter’s slightly higher potency.

Biological Activity

N(alpha)-Benzyloxycarbonylphenylalanylchloromethane, often abbreviated as Z-Phe-CH2Cl, is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies that highlight its significance in various applications.

The biological activity of Z-Phe-CH2Cl is primarily attributed to its role as a serine protease inhibitor. It is structurally related to other compounds that have been shown to induce apoptosis in various cell types. The compound's mechanism involves the inhibition of specific proteases, leading to alterations in cell signaling pathways that can result in apoptotic cell death.

Key Pathways Affected

- Caspase Activation : Z-Phe-CH2Cl activates caspases, which are critical mediators of apoptosis. This activation leads to the cleavage of key proteins involved in cell survival.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS production, which can further promote apoptotic signaling pathways.

- Regulation of Anti-apoptotic Proteins : Z-Phe-CH2Cl modulates the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, thereby tipping the balance towards apoptosis.

Cytotoxicity Studies

Research indicates that Z-Phe-CH2Cl exhibits cytotoxic effects on various cancer cell lines. For instance, studies have demonstrated its ability to induce apoptosis in human B cell lines through caspase-dependent mechanisms .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities observed for Z-Phe-CH2Cl compared to related compounds:

| Compound | Mechanism of Action | Cell Type Tested | Apoptosis Induction |

|---|---|---|---|

| This compound | Serine protease inhibition | Human B cell lines | Yes |

| α-Tosyl-l-phenylalanine chloromethyl ketone (TPCK) | Caspase activation and ROS generation | Various cancer cell lines | Yes |

| N-Benzylpolyamines | Polyamine transport system | Cancer cells | Moderate |

Case Studies

Several case studies have investigated the effects of Z-Phe-CH2Cl on different biological systems:

- Apoptosis in B Cell Lines : A study demonstrated that treatment with Z-Phe-CH2Cl led to significant apoptosis in EBV-transformed human B cell lines, characterized by increased caspase activity and down-regulation of anti-apoptotic proteins .

- Impact on Leukemia Cells : Research involving acute monocytic leukemia cells showed that Z-Phe-CH2Cl could effectively induce apoptosis through mitochondrial pathways, similar to findings with TPCK .

- Polyamine Transport Mechanisms : Another investigation highlighted the potential use of benzyl derivatives as vectors for drug delivery in cancer therapy, suggesting that Z-Phe-CH2Cl might enhance the selective accumulation of therapeutic agents in tumors .

Q & A

Basic Research Questions

Synthesis and Optimization Q: What are the critical parameters for synthesizing N(alpha)-Benzyloxycarbonylphenylalanylchloromethane? A: Synthesis involves a multi-step process starting with benzyloxycarbonyl (Z) protection of phenylalanine, followed by chloromethylation. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or acetonitrile for anhydrous conditions to prevent hydrolysis .

- Temperature control : Maintain 0–10°C during chloromethylation to minimize side reactions (e.g., dimerization) .

- Catalysts : Use carbodiimides (e.g., DCC) for activating carboxyl groups during intermediate steps .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures high purity (>97%) .

Handling and Stability Q: What storage conditions are recommended to preserve the compound’s reactivity? A: Store at 0–6°C in airtight, light-protected containers under inert gas (argon/nitrogen). The chloromethyl group is moisture-sensitive; exposure to humidity accelerates decomposition into benzyl alcohol derivatives .

Analytical Characterization Q: Which analytical methods validate the compound’s structural integrity? A:

- NMR Spectroscopy : H and C NMR confirm the benzyloxycarbonyl and chloromethyl moieties (e.g., δ 4.5–5.0 ppm for CHCl) .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) monitors purity and degradation products .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 355.12) .

Advanced Research Questions

Mechanistic Studies Q: How does the chloromethyl group participate in nucleophilic substitution reactions? A: The chloromethyl group undergoes SN2 mechanisms with nucleophiles (e.g., thiols, amines). Kinetic studies in polar aprotic solvents (DMF/DMSO) show rate dependence on base strength (e.g., triethylamine) and steric hindrance. Isotopic labeling (Cl) tracks chloride displacement efficiency .

Contradictions in Stability Data Q: How to resolve discrepancies in reported stability under varying pH? A: Conflicting data arise from buffer composition (e.g., phosphate vs. Tris). Systematic assays at pH 4.0–8.0 reveal:

- Acidic conditions (pH < 5) : Rapid hydrolysis due to protonation of the leaving group.

- Neutral/basic conditions (pH 7–8) : Slower degradation but side reactions (e.g., oxidation) dominate.

Use HPLC-MS to quantify degradation pathways and validate findings against controlled replicates .

Applications in Enzyme Inhibition Q: What methodological considerations apply when using this compound as a protease inhibitor? A:

- Dose-response assays : Optimize IC values using fluorogenic substrates (e.g., Z-Phe-Arg-AMC) in buffer systems mimicking physiological pH .

- Pre-incubation time : Chloromethyl groups require 10–30 minutes to alkylate active-site cysteine residues irreversibly.

- Control experiments : Include mercaptoethanol to quench unreacted inhibitor and confirm specificity .

Stereochemical Purity Q: How to address racemization during synthesis? A: Racemization occurs at the phenylalanine α-carbon under basic conditions. Mitigation strategies include:

- Low-temperature coupling : Perform reactions below 0°C with HOBt/DMAP to suppress base-induced epimerization .

- Chiral HPLC : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric excess (>99% for L-isomer) .

Methodological Best Practices

- Contradiction Analysis : Replicate experiments across labs using standardized protocols (e.g., ICH guidelines) to isolate variables like solvent purity or temperature fluctuations .

- Data Interpretation : Cross-reference NMR splitting patterns with computational models (e.g., DFT) to confirm stereoelectronic effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.